molecular formula C10H16N2O3 B1485438 3-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]propanoic acid CAS No. 2098072-12-7

3-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]propanoic acid

Cat. No.: B1485438
CAS No.: 2098072-12-7
M. Wt: 212.25 g/mol
InChI Key: JKNKZHBOPJTJGC-UHFFFAOYSA-N
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Description

3-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]propanoic acid is a useful research compound. Its molecular formula is C10H16N2O3 and its molecular weight is 212.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of pyrazole derivatives, including those structurally related to 3-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]propanoic acid, has been a subject of interest due to their complex chemical behavior and potential applications. Studies focusing on the regiospecific synthesis of these compounds highlight the challenges in correct identification by spectroscopic techniques, with single-crystal X-ray analysis providing unambiguous structure determination. This has implications for understanding the hydrogen bonding and crystal structures of these compounds, as demonstrated in research by Kumarasinghe et al. (2009), (2009).

Renewable Sources and Synthetic Potential

Research into the heterocyclization of derivatives from renewable sources like levulinic acid to produce pyrazole derivatives shows the synthetic potential of these compounds. This process yields a variety of pyrazole and isoxazole derivatives with applications in different fields, including pharmaceuticals and materials science, as shown by Flores et al. (2014).

Chemical Modifications and Functional Applications

Modifications of polyvinyl alcohol/acrylic acid hydrogels through the incorporation of pyrazole derivatives demonstrate the functional applications of these compounds in creating materials with enhanced properties. These modifications can lead to improved thermal stability and potential for medical applications, as reported by Aly and El-Mohdy (2015).

Corrosion Inhibition

Experimental and computational studies on propanone derivatives of quinoxalin-6-yl-4,5-dihydropyrazole have explored their use as corrosion inhibitors for mild steel in hydrochloric acid. The results suggest that these compounds can effectively reduce the corrosion rate through a mixed-type inhibitive action, highlighting the versatility of pyrazole derivatives in industrial applications, as investigated by Olasunkanmi and Ebenso (2019).

Biochemical Analysis

Biochemical Properties

3-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]propanoic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . The interaction between this compound and acetylcholinesterase results in the inhibition of the enzyme’s activity, which can affect neurotransmission. Additionally, this compound may interact with other biomolecules, such as reactive oxygen species, influencing oxidative stress pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, the inhibition of acetylcholinesterase by this compound can lead to altered nerve impulse transmission, potentially causing changes in behavior and motor function . Furthermore, this compound has been observed to influence cell signaling pathways, particularly those involving oxidative stress and apoptosis. This compound can induce oxidative damage by increasing the levels of reactive oxygen species, leading to cellular injury and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The primary mechanism involves the binding of the compound to the active site of acetylcholinesterase, resulting in the inhibition of the enzyme’s activity . This binding interaction prevents the hydrolysis of acetylcholine, leading to an accumulation of the neurotransmitter in the synaptic cleft and prolonged nerve signal transmission. Additionally, this compound can modulate gene expression by affecting transcription factors involved in oxidative stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The stability of this compound is crucial for its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of acetylcholinesterase activity and persistent oxidative stress, leading to chronic cellular damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit acetylcholinesterase activity without causing significant toxicity . At higher doses, this compound can induce severe oxidative stress and neurotoxicity, leading to adverse effects such as impaired motor function and behavioral changes . Threshold effects have been observed, indicating a dose-dependent response in the inhibition of acetylcholinesterase and the induction of oxidative stress .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to oxidative stress and neurotransmitter metabolism. This compound interacts with enzymes such as acetylcholinesterase and reactive oxygen species, influencing the metabolic flux and levels of metabolites involved in oxidative stress responses . The modulation of these pathways by this compound can lead to alterations in cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cell membranes and accumulate in various tissues, including the brain, where it exerts its effects on acetylcholinesterase activity . The distribution of this compound is influenced by its lipophilicity, allowing it to penetrate lipid-rich environments such as neuronal membranes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm and can be directed to specific compartments or organelles through targeting signals and post-translational modifications . The localization of this compound within cells can affect its interactions with enzymes and other biomolecules, influencing its overall biochemical and cellular effects .

Properties

IUPAC Name

3-[1-(2-ethoxyethyl)pyrazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-2-15-6-5-12-8-9(7-11-12)3-4-10(13)14/h7-8H,2-6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKNKZHBOPJTJGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C=C(C=N1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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